molecular formula C7H2F2N2O2 B1418071 3,4-Difluoro-5-nitrobenzonitrile CAS No. 1119454-07-7

3,4-Difluoro-5-nitrobenzonitrile

Cat. No. B1418071
M. Wt: 184.1 g/mol
InChI Key: KMDZJXUOUOWZAK-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2 . It is a light-yellow to yellow powder or crystals . It has a molecular weight of 184.1 .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-nitrobenzonitrile is 1S/C7H2F2N2O2/c8-5-1-4 (3-10)2-6 (7 (5)9)11 (12)13/h1-2H . This indicates that the molecule consists of seven carbon atoms, two hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

3,4-Difluoro-5-nitrobenzonitrile is a light-yellow to yellow powder or crystals . The compound is stored at room temperature .

Scientific Research Applications

Chemical Reactions and Derivatives

3,4-Difluoro-5-nitrobenzonitrile is involved in various chemical reactions, including the formation of 1,4-dienes. This process was studied through the nitration of dimethylbenzonitriles, which resulted in compounds like 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile. Such reactions are significant for understanding the behavior and applications of nitrobenzonitriles in chemical synthesis (Fischer & Greig, 1973).

Thermophysical Properties

The study of thermophysical properties of nitrobenzonitriles, including variants like 3,4-Difluoro-5-nitrobenzonitrile, is crucial. Research involving differential scanning calorimetry examined phase transitions and heat capacities of nitrobenzonitriles. These findings are essential for applications that depend on the thermal behavior of these compounds (Jiménez et al., 2002).

Hydrogenation and Catalysis

The hydrogenation process of nitrobenzonitriles, including structures similar to 3,4-Difluoro-5-nitrobenzonitrile, has been studied using catalysts like Raney nickel. Understanding the effects of different solvents and the position of substituent groups during hydrogenation is vital for industrial applications where controlled chemical transformation is required (Koprivova & Červený, 2008).

Vibrational Analysis

Investigations into the vibrational frequencies of compounds like 4-chloro-3-nitrobenzonitrile, closely related to 3,4-Difluoro-5-nitrobenzonitrile, provide insights into their molecular structures. Such studies are crucial for the development of materials and compounds in various scientific fields (Sert, Çırak, & Ucun, 2013).

Synthesis of Radiolabeling Precursors

The synthesis of radiotracer compounds, like the ones derived from nitrobenzonitrile, is crucial in medical imaging and diagnostic applications. Research has been conducted on simplifying the synthesis process of such radiolabeling precursors for clinical research (Lim et al., 2014).

Structural Analysis and Synthesis Methods

Molecular Structure Influence

The electron-withdrawing effects on molecular structures, as seen in various nitrobenzonitrile derivatives, offer valuable insights into the influence of substituents on chemical properties. These findings are significant in material science and chemical synthesis (Graneek, Bailey, & Schnell, 2018).

Safety And Hazards

The safety information for 3,4-Difluoro-5-nitrobenzonitrile includes the following hazard statements: H302, H312, H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,4-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDZJXUOUOWZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661248
Record name 3,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-nitrobenzonitrile

CAS RN

1119454-07-7
Record name 3,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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